molecular formula C15H14O3 B3115283 3-Benzyloxy-2-methyl-benzoic acid CAS No. 208986-50-9

3-Benzyloxy-2-methyl-benzoic acid

Cat. No.: B3115283
CAS No.: 208986-50-9
M. Wt: 242.27 g/mol
InChI Key: XPDKUZUJUNYCBE-UHFFFAOYSA-N
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Description

3-Benzyloxy-2-methyl-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-2-methyl-benzoic acid can be achieved through several methods:

Industrial Production Methods

The industrial production of this compound typically involves the use of 2,6-dichlorotoluene as the starting material due to its availability and cost-effectiveness. The process includes etherification, followed by purification steps to obtain the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyloxy-2-methyl-benzoic acid is unique due to the presence of both a benzyloxy group and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-methyl-3-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-13(15(16)17)8-5-9-14(11)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDKUZUJUNYCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxy-2-methyl-benzoic acid (620, 5.0 g, 0.033 mol) in tetrahydrofuran (100 mL) and N,N-dimethylformamide (50 mL), sodium hydride (4.4 g as 60% dispersion in mineral oil, 0.11 mol) was added slowly over 30 minutes and the reaction was stirred at 0° C. under an atmosphere of nitrogen. The reaction mixture was allowed to warm to room temperature, then stirred at room temperature for 1 hour. Benzyl bromide (9.0 mL, 0.076 mol) was added slowly into the reaction mixture, and the reaction mixture was stirred at room temperature overnight. The reaction mixture was poured into water, extracted with ethyl acetate, washed with a solution of ammonium chloride and anunonium hydroxide (4:1), brine, and dried over magnesium sulfate. After removal of solvent, the residue was purified by silica gel column chromatography eluting with ethyl acetate in hexane to provide the compound as a white solid (621, 5.8 g, 73%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

To a solution of benzyl 3-(benzyloxy)-2-methylbenzoate (2.90 g) in methanol (50 ml) and THF (50 mL) was added a solution of sodium hydroxide (3.40 g) in water (50 mL), and the mixture was stirred at room temperature for 3 hr. Water was added to the reaction mixture and the mixture was concentrated. Water (30 ml) was added to the residue, and the mixture was adjusted with 2N hydrochloric acid to pH<2. The precipitated crystals were collected by filtration, and dried to give the title compound (2.00 g) as a white solid. This compound was used for the next step without further purification.
Name
benzyl 3-(benzyloxy)-2-methylbenzoate
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The reaction of (3-benzyloxy-2-methylphenyl)magnesium chloride with carbon dioxide to give 3-benzyloxy-2-methylbenzoic acid can be carried out such that excess carbon dioxide gas is passed into the solution of the Grignard reagent (5) in THF. The alternative exists of initially introducing THF while passing in carbon dioxide gas and adding the Grignard solution. In this case, a suspension of the magnesium chloride salt of the acid (6) is formed first. The salt is hydrolyzed with sufficient aqueous mineral acid, preferably aqueous hydrochloric acid, such that the free acid (6) is completely liberated.
Name
(3-benzyloxy-2-methylphenyl)magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Benzyloxy-2-methyl-benzoic acid
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3-Benzyloxy-2-methyl-benzoic acid
Reactant of Route 3
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Reactant of Route 4
Reactant of Route 4
3-Benzyloxy-2-methyl-benzoic acid
Reactant of Route 5
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3-Benzyloxy-2-methyl-benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Benzyloxy-2-methyl-benzoic acid

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